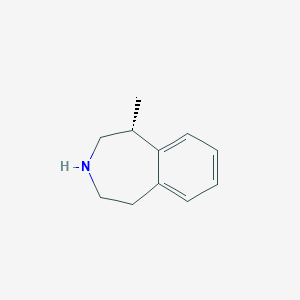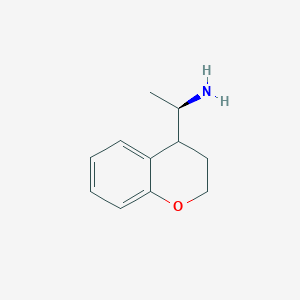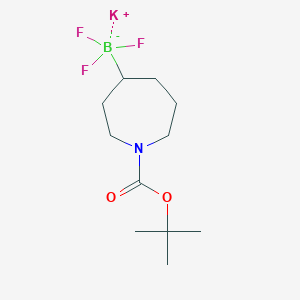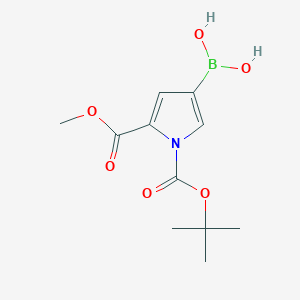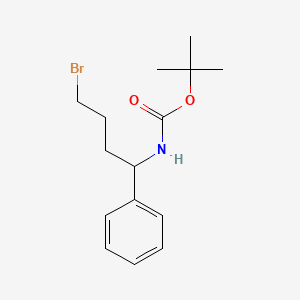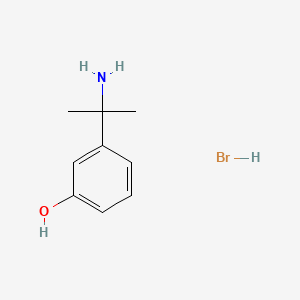
3-(2-Aminopropan-2-yl)phenolhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminopropan-2-yl)phenolhydrobromide is an organic compound with the molecular formula C9H14BrNO It is a derivative of phenol and contains an amino group attached to a propan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)phenolhydrobromide typically involves the reaction of 3-(2-aminopropan-2-yl)phenol with hydrobromic acid. The reaction conditions generally include:
Starting Materials: 3-(2-aminopropan-2-yl)phenol and hydrobromic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrobromide salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow: The reaction mixture is continuously processed to ensure consistent product quality.
Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropan-2-yl)phenolhydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(2-Aminopropan-2-yl)phenolhydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropan-2-yl)phenolhydrobromide involves its interaction with specific molecular targets and pathways. The amino and phenol groups play a crucial role in its activity, allowing it to:
Bind to Enzymes: The compound can interact with enzymes, affecting their activity and function.
Modulate Receptors: It may bind to receptors on cell surfaces, influencing cellular signaling pathways.
Alter Cellular Processes: The compound can affect various cellular processes, such as gene expression and protein synthesis.
Comparison with Similar Compounds
3-(2-Aminopropan-2-yl)phenolhydrobromide can be compared with other similar compounds, such as:
3-(2-Aminopropan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
3-(2-Aminopropan-2-yl)phenol: The base compound without the hydrobromide salt.
2-Amino-1-propanol: A simpler structure with an amino group attached to a propanol backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and phenol groups allows for diverse chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H14BrNO |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
3-(2-aminopropan-2-yl)phenol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-9(2,10)7-4-3-5-8(11)6-7;/h3-6,11H,10H2,1-2H3;1H |
InChI Key |
VFMWFDNLQALAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


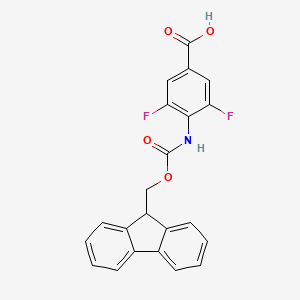
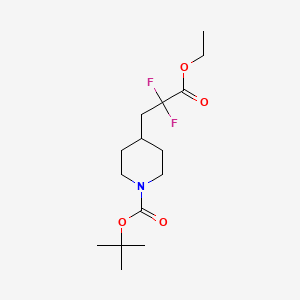
aminedihydrochloride](/img/structure/B13571104.png)
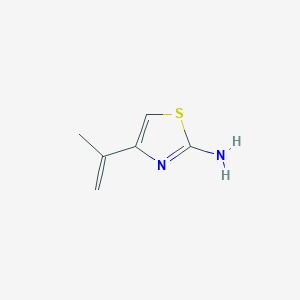
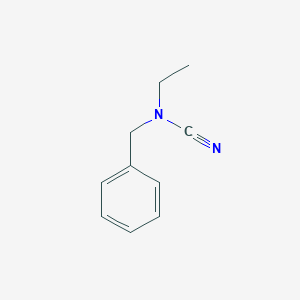
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
